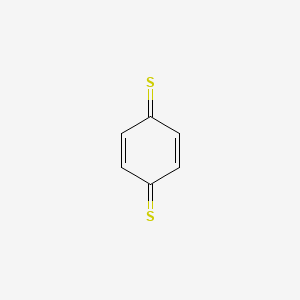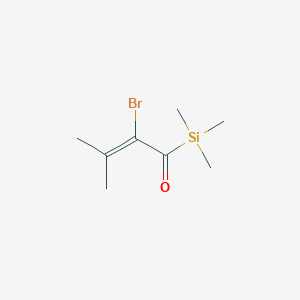![molecular formula C25H24N2O3S2 B14422277 1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole CAS No. 85678-46-2](/img/structure/B14422277.png)
1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a morpholine ring, and a phenylsulfanyl group
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of benzenesulfonyl chloride with a primary amine to form a sulfonamide intermediate. This intermediate is then subjected to further reactions, including nucleophilic substitution and cyclization, to yield the final product .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to form corresponding sulfinates or thiols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Scientific Research Applications
1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole can be compared with other similar compounds, such as:
Benzenesulfonamides: These compounds share the benzenesulfonyl group but differ in their other functional groups.
Morpholine derivatives: These compounds contain the morpholine ring but may have different substituents.
Phenylsulfanyl compounds: These compounds feature the phenylsulfanyl group but vary in their other structural elements.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties .
Properties
| 85678-46-2 | |
Molecular Formula |
C25H24N2O3S2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-[[1-(benzenesulfonyl)-3-phenylsulfanylindol-2-yl]methyl]morpholine |
InChI |
InChI=1S/C25H24N2O3S2/c28-32(29,21-11-5-2-6-12-21)27-23-14-8-7-13-22(23)25(31-20-9-3-1-4-10-20)24(27)19-26-15-17-30-18-16-26/h1-14H,15-19H2 |
InChI Key |
CBDLWUFTILYJSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)SC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/no-structure.png)



![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
